9,10-Dihydro-9,10-propanoanthracene
Description
Properties
CAS No. |
23417-02-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2 |
InChI Key |
UQALHAGFFLLMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The Diels-Alder reaction has served as the cornerstone for synthesizing 9,10-dihydro-9,10-propanoanthracene derivatives. A seminal route involves the [4+2] cycloaddition between α-bromoacrolein and 9-allylanthracene, followed by sequential functional group transformations.
9-Allylanthracene, synthesized from anthrone via Grignard reaction with allylmagnesium bromide, undergoes dehydration using phosphorus pentoxide (P₄O₁₀) to yield the diene precursor. Cycloaddition with α-bromoacrolein at reflux temperatures in benzene produces the brominated intermediate 12-bromo-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-ethanoanthracen-12-carbaldehyde (5 ) with a 68.6% yield. Subsequent alkaline hydrolysis eliminates the bromine atom, forming the hydroxyketone intermediate (6 ), which undergoes samarium diiodide (SmI₂)-mediated deoxygenation to yield the propano-bridged anthracene derivative (7 ) at 56% yield.
This method’s robustness stems from its tolerance of diverse functional groups and scalability. However, challenges include the need for high-purity starting materials and the use of toxic reagents like benzene, necessitating stringent safety protocols.
Ring Expansion and Deoxygenation
Post-cycloaddition modifications are critical for refining the propano bridge. The ketone intermediate (7 ) undergoes Wolff-Kishner reduction with hydrazine hydrate and potassium hydroxide (KOH) at elevated temperatures to remove the carbonyl group, yielding 9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracene (8 ). Final hydrogenation over palladium-on-carbon (Pd/C) saturates the allyl group, producing the target compound in 72% yield.
Table 1: Key Intermediates and Yields in Traditional Synthesis
| Intermediate | Reaction Step | Yield (%) | Conditions |
|---|---|---|---|
| 4 | Allylation of anthrone | 65 | THF, allylMgBr, rt, 8 h |
| 5 | Diels-Alder cycloaddition | 68.6 | Benzene, reflux, 24 h |
| 7 | SmI₂ deoxygenation | 56 | THF, rt, 4 h |
| 8 | Wolff-Kishner reduction | 72 | Ethanol, hydrazine, KOH, Δ |
Modern Catalytic Methods
Suzuki-Miyaura Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to functionalize the anthracene core. A 2019 study demonstrated the synthesis of 9,10-diphenylanthracene derivatives via palladium-catalyzed coupling of bromoanthracenes with arylboronic acids. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene-ethanol-water solvent system, researchers achieved coupling efficiencies exceeding 75% under mild conditions (65°C, 16 h). While this method primarily targets disubstituted anthracenes, adapting the protocol to introduce propano bridges remains an area of active investigation.
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical approaches eliminate solvent use, enhancing sustainability. Ball-milling anthracene with dienophiles like maleic anhydride in the presence of Lewis acids (e.g., ZnCl₂) facilitates Diels-Alder reactions within 2–4 hours. Although yields (~50%) trail traditional methods, reduced environmental impact and shorter reaction times justify further optimization.
Purification and Characterization Techniques
Sublimation and Recrystallization
High-purity this compound necessitates sublimation under vacuum (10⁻³ Torr) at 205–215°C. Recrystallization from isopropanol removes polymeric byproducts, achieving >99% purity as verified by gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR).
Spectroscopic Analysis
¹H NMR spectra reveal distinct resonances for bridgehead protons (δ 2.61–3.25 ppm) and aromatic protons (δ 7.2–8.1 ppm). Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 365 nm, characteristic of the conjugated anthracene system. Differential scanning calorimetry (DSC) confirms thermal stability up to 258°C, critical for applications in high-temperature optoelectronics.
Table 2: Spectroscopic and Thermal Properties
| Technique | Key Data | Significance |
|---|---|---|
| ¹H NMR | δ 2.61 (s, H-13), δ 7.8 (m, Ar-H) | Confirms bridge structure and aromaticity |
| UV-Vis | λₘₐₓ = 365 nm (ε = 12,400 L/mol·cm) | Indicates π-π* transitions |
| DSC | Tₘ = 258°C | Ensures thermal stability in devices |
Comparative Analysis of Synthetic Methodologies
Traditional Diels-Alder routes offer reliability but suffer from multi-step sequences and moderate yields. Catalytic methods improve atom economy but require expensive palladium catalysts. Mechanochemical synthesis, while eco-friendly, lags in efficiency.
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder | High functional group tolerance | Toxic solvents, multi-step |
| Suzuki-Miyaura | Mild conditions, scalability | Costly catalysts, limited substrates |
| Mechanochemical | Solvent-free, rapid | Lower yields, specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
- Oxidation : Anthraquinone derivatives
- Reduction : Dihydroanthracene derivatives
- Substitution : Halogenated or nitrated anthracene derivatives
Scientific Research Applications
9,10-Dihydro-9,10-propanoanthracene has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activities, including anti-inflammatory and cytotoxic properties .
- Medicine : Investigated for its potential use in developing new pharmaceuticals, particularly antidepressants .
- Industry : Utilized in the development of organic semiconductors and materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9,10-Dihydroanthracene
- Structure: Lacks the ethano bridge, resulting in a planar, fully conjugated anthracene system.
- Properties: Reduced rigidity compared to ethanoanthracene derivatives. Exhibits typical aromatic reactivity but lacks the steric constraints of bridged analogs.
- Applications : Primarily used as a model compound in photochemical studies due to its fluorescence properties .
9,10-Diboraanthracene Derivatives
- Structure: Replaces the ethano bridge with a boron-containing bridge (e.g., 9,10-dihydro-9,10-diboraanthracene).
- Synthesis : Achieved via lithiation of substituted phenylboronates followed by cyclization (e.g., using t-BuLi) .
- Properties : Enhanced Lewis acidity at boron centers enables applications in hydroboration reactions and materials science. The paddle-wheel adducts with pyridazine or pyrazolide ligands exhibit hydrolytic stability .
9,10-Diphenylanthracene
- Structure : Features phenyl groups at positions 9 and 10 instead of a bridge.
- Properties : Planar structure with extended conjugation, leading to strong blue fluorescence. Used in organic light-emitting diodes (OLEDs) and as a fluorescence standard .
Maprotiline and Benzoctamine
- Structure: Ethanoanthracene-based pharmaceuticals with amine substitutions (e.g., maprotiline: 3-(9,10-ethanoanthracen-9-yl)-N-methylpropanamine).
- Activity: Maprotiline acts as a norepinephrine reuptake inhibitor (antidepressant), while benzoctamine is an anxiolytic. Both lack halogen atoms but demonstrate the importance of C-9 substituents in bioactivity .
Biochemical and Host-Guest Comparisons
Anticancer Activity
Ethanoanthracenes with C-9 nitrovinyl substituents exhibit potent antiproliferative effects in Burkitt’s lymphoma (BL) cell lines (e.g., compound 15: IC50 = 0.09 µM in MUTU-I cells). Removal of the nitrovinyl group (Series VI, compounds 21a–k) reduces activity (>60% cell viability), highlighting its critical role .
| Compound | Substituent at C-9 | IC50 (MUTU-I) | IC50 (DG-75) |
|---|---|---|---|
| 15 | Maleimide dimer | 0.09 µM | 0.24 µM |
| 16b | Nitrovinyl | 0.12 µM | 0.31 µM |
| 23b | Cyanovinyl | 79% viability | 54% viability |
Host-Guest Selectivity
Ethanoanthracene-based hosts like DED (trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid) and H2/H3 exhibit isomer-selective binding:
- DED : Exclusively binds para-dichlorobenzene (p-DCB) from mixed DCB solutions .
- H2 : Prefers ortho-DCB (68.8% selectivity in o-DCB/m-DCB mixtures) via C-Cl⋯π interactions .

- H3 : Selects meta-DCB (90.2% in m-DCB/p-DCB) due to complementary cavity shape .
| Host | Preferred Guest | Selectivity (%) | H:G Ratio |
|---|---|---|---|
| DED | p-DCB | 100 | 1:1 |
| H2 | o-DCB | 68.8 | 2:1 |
| H3 | m-DCB | 90.2 | 3:2 |
Thermal and Structural Stability
- Thermal Analysis: Ethanoanthracene-DCB complexes show varied stability. For example, H2·o-DCB releases guests in a single step (Tdec ≈ 150°C), while H3·m-DCB undergoes multi-stage decomposition due to stronger host-guest interactions .
- Crystallography : X-ray studies reveal key interactions (e.g., C-H⋯π in H2·o-DCB) that stabilize the host-guest assembly .
Q & A
Q. Table 1: Electrochemical Data for Selected Derivatives
| Derivative | Reduction Potential (V) | Anion Stability | Reference |
|---|---|---|---|
| B-Me₂ (1c) | -1.2 (1st), -1.8 (2nd) | High | |
| B-NH₂ (1h) | -1.5 (1st) | Moderate |
Methodological note: Use X-ray crystallography to confirm anion structures and DFT calculations to rationalize stability trends .
Basic: What spectroscopic and analytical techniques are essential for characterizing these compounds?
Answer:
- ¹¹B NMR: Identifies boron environments and tracks substitution patterns (e.g., chemical shifts for B-Cl vs. B-NR₂) .
- X-ray Crystallography: Resolves bent vs. planar geometries in amino derivatives and anion configurations .
- IR Spectroscopy: Detects functional groups (e.g., B-H stretches in hydroboration products) .
- HPLC: Assesses purity, especially for derivatives used in polymer synthesis .
Key challenge: Overlapping signals in ¹H NMR due to symmetric structures; use 13C NMR or isotopic labeling for resolution .
Advanced: How can hydrolytic stability of boron-containing derivatives be enhanced for polymer applications?
Answer:
Boron-doped polymers often suffer from hydrolysis, but stabilization strategies include:
- Lewis Base Adducts: Use pyridazine or pyrazolide ligands to shield boron centers, reducing water susceptibility .
- 1,2-Diazene Bridging: Incorporates nitrogen-based bridges between boron atoms, improving hydrolytic resistance while maintaining electronic properties .
- Encapsulation: Embed derivatives in hydrophobic polymer matrices to limit water access .
Experimental validation: Conduct accelerated aging tests (e.g., exposure to 80% humidity) and monitor degradation via ¹¹B NMR or mass spectrometry .
Basic: What are the key physicochemical properties influencing reactivity and applications?
Answer:
- Polarization: High polarizability (e.g., 30.65 ×10⁻²⁴ cm³ in dibromoanthracene derivatives) enhances intermolecular interactions .
- Hydrophobicity: LogP values (e.g., 5.8 for dibromoanthracene) dictate solubility in organic solvents .
- Thermal Stability: Derivatives with fused aromatic systems (e.g., 9,10-diphenylanthracene) exhibit high melting points (~245–248°C), suitable for high-temperature applications .
Q. Table 2: Physicochemical Properties of Common Derivatives
| Property | 9,10-Dibromoanthracene | 9,10-Diphenylanthracene | Reference |
|---|---|---|---|
| LogP | 5.8 | 6.2 | |
| Melting Point (°C) | N/A | 245–248 | |
| Surface Tension | 54.3 dyne/cm | N/A |
Advanced: How do these compounds interact with biomolecules, such as carbonic anhydrase isoforms?
Answer:
Dihydroanthracene derivatives functionalized with maleimide groups (e.g., 9,10-dibromo-N-aryl derivatives) inhibit carbonic anhydrase (CA) isoforms via:
Q. Table 3: Inhibition Constants (Ki) for CA Isoforms
| Derivative | hCA I (nM) | hCA II (nM) | hCA IX (µM) | hCA XII (µM) |
|---|---|---|---|---|
| 4a | 117.73 | 69.74 | 2.1 | 3.8 |
| 4f | 232.87 | 111.51 | 4.5 | 5.2 |
Methodology: Use fluorescence-based assays to measure enzyme activity and molecular docking to predict binding modes .
Basic: What safety protocols are recommended for handling these compounds?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (e.g., 9,10-dihydroanthracene) .
- PPE: Wear nitrile gloves, N95 respirators, and safety goggles to prevent skin/eye contact .
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Critical note: Derivatives with bromine or fluorine substituents may require additional precautions due to potential toxicity .
Advanced: Can these compounds serve as colorimetric sensors for anions like fluoride?
Answer:
Anthraquinone-based derivatives with urea/thiourea binding sites (e.g., N,N''-(9,10-dihydro-9,10-dioxoanthracene)bis[N'-phenyl]urea) exhibit:
- Selective fluoride detection: Via hydrogen-bonding interactions, causing visible color changes in DMSO/CH₃CN solutions .
- Interference mitigation: No cross-reactivity with Cl⁻, Br⁻, or I⁻ due to size and charge density differences .
Experimental design: Optimize solvent polarity to enhance sensitivity and use UV-Vis spectroscopy to quantify detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

